Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid structure
1260092-23-6 structure
اسم المنتج:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
كاس عدد:1260092-23-6
وسط:C6H11NO3
ميغاواط:145.156441926956
MDL:MFCD19215882
CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
    • 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
    • (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
    • MDL: MFCD19215882
    • نواة داخلي: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
    • مفتاح Inchi: RZMLFDPCVRKIQV-WHFBIAKZSA-N
    • ابتسامات: C([C@@H]1CC[C@@H](CN)O1)(=O)O

الخصائص التجريبية

  • كثيف: 1.243±0.06 g/cm3(Predicted)
  • نقطة الغليان: 313.7±27.0 °C(Predicted)
  • بكا: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-262514-1.0g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1.0g
$0.0 2023-03-01
Enamine
EN300-262514-1g
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
1260092-23-6
1g
$0.0 2023-09-14

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
1.2 Reagents: Dowex 50W ;  neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, -18 °C
1.3 Reagents: Dowex 50W ;  pH 5
2.1 Solvents: Pyridine ;  20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ;  15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
6.2 Reagents: Dowex 50W ;  neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
4.2 Reagents: Dowex 50W ;  neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Pyridine ;  20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ;  15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
5.2 Reagents: Dowex 50W ;  neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
2.2 Reagents: Dowex 50W ;  neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ;  1 h, 20 °C
3.2 Reagents: Dowex 50W ;  neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 45 psi, rt
المراجع
Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid
Uhrig, Maria Laura; et al, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hebei Ganmiao New material Technology Co., LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة